4-(2,6-Difluorophenoxy)aniline
CAS No.: 307308-81-2
Cat. No.: VC7419244
Molecular Formula: C12H9F2NO
Molecular Weight: 221.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307308-81-2 |
|---|---|
| Molecular Formula | C12H9F2NO |
| Molecular Weight | 221.207 |
| IUPAC Name | 4-(2,6-difluorophenoxy)aniline |
| Standard InChI | InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2 |
| Standard InChI Key | VQWLDDHBHQYMTM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)N)F |
Introduction
Chemical Structure and Nomenclature
4-(2,6-Difluorophenoxy)aniline (IUPAC name: 4-[(2,6-difluorophenyl)oxy]aniline) consists of two aromatic rings connected by an ether linkage. The aniline group (–NH<sub>2</sub>) occupies the para position of the first benzene ring, while the oxygen atom bridges to a second benzene ring fluorinated at the 2 and 6 positions. This substitution pattern creates a sterically hindered environment, influencing reactivity and intermolecular interactions.
Key Structural Features:
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Electron-Withdrawing Fluorine Substituents: The ortho-fluorine atoms on the phenoxy group reduce electron density at the oxygen atom, potentially enhancing the stability of the ether linkage .
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Conformational Rigidity: The ortho fluorines restrict rotation around the C–O bond, favoring a planar conformation that may facilitate π-π stacking in solid-state or supramolecular applications .
Synthesis and Manufacturing
While no direct synthesis route for 4-(2,6-difluorophenoxy)aniline is documented, analogous methods for fluorinated anilines and phenoxy derivatives provide plausible strategies:
Nucleophilic Aromatic Substitution
A common approach to synthesize phenoxy-aniline derivatives involves reacting a fluorinated phenol with a nitrobenzene derivative, followed by reduction of the nitro group to an amine. For example:
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Nitrophenylation: 2,6-Difluorophenol could undergo nucleophilic substitution with 4-fluoronitrobenzene in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to yield 4-nitro-(2,6-difluorophenoxy)benzene.
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Reduction: Catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) or chemical reduction (e.g., SnCl<sub>2</sub>/HCl) would convert the nitro group to an amine, producing the target compound .
Ullmann Coupling
Palladium-catalyzed cross-coupling reactions could link pre-functionalized fragments. For instance:
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A brominated 2,6-difluorophenyl ether could couple with an aniline-bearing boronic acid via Suzuki-Miyaura coupling .
Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at the para position of the aniline requires careful control of reaction conditions.
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Purification: Separation of isomers (e.g., 2,4- vs. 2,6-difluoro) may necessitate advanced chromatographic techniques .
Physicochemical Properties
Data for 4-(2,6-difluorophenoxy)aniline are scarce, but properties can be inferred from structurally related compounds:
Spectroscopic Characteristics:
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<sup>1</sup>H NMR: Expected signals include a singlet for the aromatic protons adjacent to fluorine atoms (δ 6.8–7.2 ppm) and a broad peak for the –NH<sub>2</sub> group (δ 4.5–5.5 ppm) .
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<sup>19</sup>F NMR: Two distinct signals for the ortho-fluorines (δ -110 to -120 ppm) .
Applications in Industry and Research
Pharmaceutical Intermediates
Fluorinated anilines are pivotal in drug design due to their metabolic stability and ability to modulate bioavailability. For example:
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Kinase Inhibitors: Analogous compounds like 4-bromo-2,6-difluoroaniline serve as precursors to VEGF receptor inhibitors, suggesting potential anticancer applications .
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Antimicrobial Agents: The electron-withdrawing fluorines may enhance interactions with bacterial enzymes, as seen in fluoroquinolone antibiotics .
Materials Science
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Organic Semiconductors: The planar structure and fluorine substitution could improve charge transport in OLEDs or organic photovoltaics .
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Supramolecular Chemistry: Steric hindrance from ortho-fluorines might direct self-assembly into ordered nanostructures .
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (Category 2) | Wear nitrile gloves; use fume hood |
| Eye irritation (Category 2A) | Safety goggles required |
| Respiratory irritation (Category 3) | Avoid inhalation; use respiratory protection |
Environmental Considerations:
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